

An In-Depth Technical Guide to 1-Dodecyloxy-2-nitrobenzene

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Compound of Interest

Compound Name: **1-Dodecyloxy-2-nitrobenzene**

Cat. No.: **B1581334**

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This guide provides a comprehensive technical overview of **1-Dodecyloxy-2-nitrobenzene** (CAS No. 83027-71-8), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its chemical properties, synthesis, characterization, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.

Core Molecular Profile and Physicochemical Properties

1-Dodecyloxy-2-nitrobenzene, also known as 2-nitrophenyl dodecyl ether, is an organic compound characterized by a dodecyloxy group and a nitro group attached to a benzene ring at the 1 and 2 positions, respectively.[1][2][3] This substitution pattern imparts a unique combination of lipophilicity from the long alkyl chain and electrophilicity from the nitro-aromatic system.

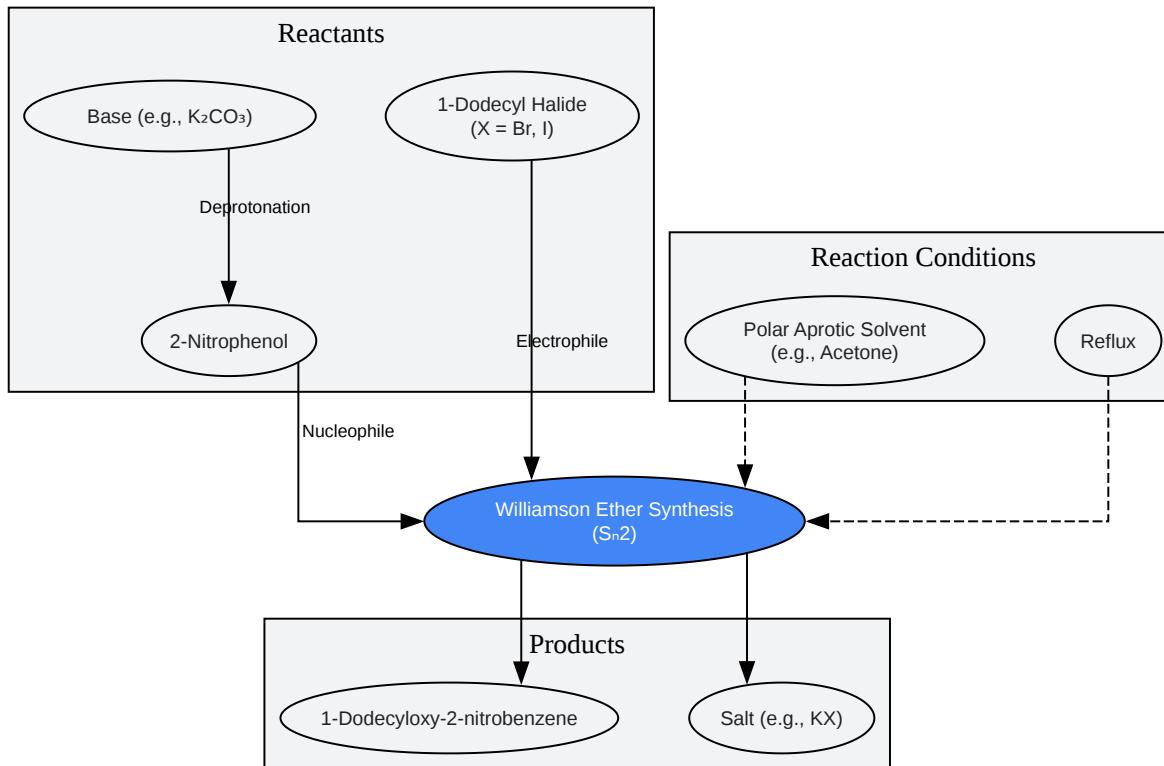
A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
CAS Number	83027-71-8	[1]
Molecular Formula	C ₁₈ H ₂₉ NO ₃	[1]
Molecular Weight	307.43 g/mol	[1]
Melting Point	10.5-11 °C	[2]
Boiling Point	201-203 °C at 3.5 Torr	[2]
Density	0.999 g/mL at 20 °C	[4]
Appearance	Pale yellow to dark brown liquid	
Solubility	Very slightly soluble in water; soluble in most organic solvents	
XLogP3	7.3	[1]

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the preparation of **1-Dodecyloxy-2-nitrobenzene** is the Williamson ether synthesis.^{[5][6]} This venerable yet highly effective S_n2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.^{[5][6]} In this specific case, 2-nitrophenol is deprotonated by a weak base to form the 2-nitrophenoxide, which then displaces a halide from a 1-dodecyl halide.

The choice of a primary alkyl halide (e.g., 1-bromododecane or 1-iodododecane) is critical to favor the S_n2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.^[6] A polar aprotic solvent like acetone or acetonitrile is typically employed to dissolve the reactants and facilitate the reaction.^[7]



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*A schematic overview of the Williamson ether synthesis for **1-Dodecyloxy-2-nitrobenzene**.*

Detailed Experimental Protocol:

Materials:

- 2-Nitrophenol
- 1-Bromododecane
- Anhydrous Potassium Carbonate (K₂CO₃)
- Acetone (anhydrous)

- Diethyl ether
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.0 eq), 1-bromododecane (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **1-Dodecyloxy-2-nitrobenzene** can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized **1-Dodecyloxy-2-nitrobenzene** is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dodecyloxy chain, and the terminal methyl

group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of ortho, meta, and para coupling. The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) will be shifted downfield compared to the other methylene groups in the alkyl chain. The terminal methyl group will appear as a triplet around δ 0.9 ppm.

- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dodecyl chain will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

- Aromatic C-H stretching: ~3050-3100 cm⁻¹
- Aliphatic C-H stretching: ~2850-2960 cm⁻¹
- Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively. These are strong and characteristic peaks for the nitro group.
- Aromatic C=C stretching: ~1450-1600 cm⁻¹
- C-O-C (ether) stretching: ~1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 307, corresponding to the molecular weight of the compound.^[1] Common fragmentation patterns may involve cleavage of the dodecyl chain and loss of the nitro group.

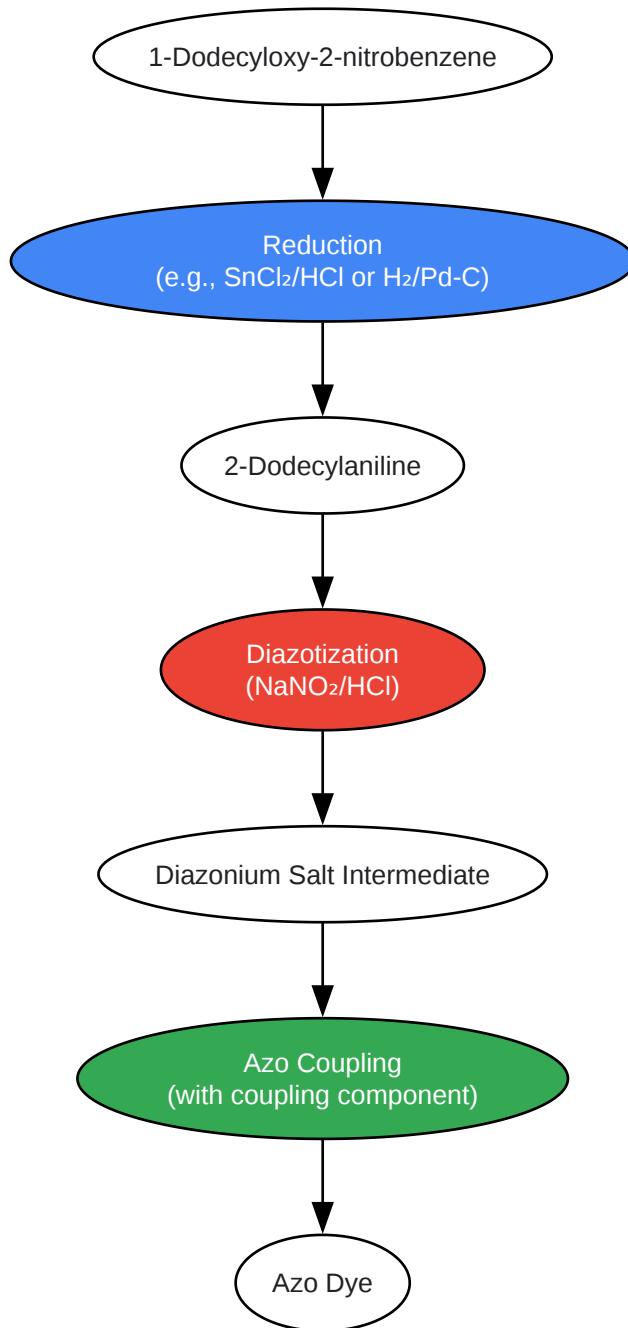
Key Applications and Downstream Chemistry

1-Dodecyloxy-2-nitrobenzene serves as a crucial intermediate in several fields:

Synthesis of Dyes and Pigments

The primary application of this compound is as a precursor for the synthesis of azo dyes.[\[2\]](#)

The nitro group can be readily reduced to an amine (2-dodecylaniline) using various reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.



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Reaction pathway from **1-Dodecyloxy-2-nitrobenzene** to azo dyes.

The resulting 2-dodecylaniline can then be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties.[8][9] The long dodecyl chain can enhance the solubility of the dye in nonpolar media and improve its affinity for certain substrates.

Ion-Selective Electrodes

Nitroaromatic compounds, including **1-Dodecyloxy-2-nitrobenzene**, are used as plasticizers in the membranes of ion-selective electrodes (ISEs).[10] These plasticizers are crucial for maintaining the appropriate viscosity and dielectric constant of the membrane, which in turn influences the electrode's selectivity and response time. The lipophilic nature of the dodecyl chain helps to retain the plasticizer within the polymer membrane.

Surfactants and Water Repellents

The amphiphilic nature of **1-Dodecyloxy-2-nitrobenzene**, with its long nonpolar alkyl tail and polar nitro-aromatic head, suggests its potential use as a surfactant or in the formulation of water-repellent coatings.[2]

Pharmaceutical and Agrochemical Research

As a substituted nitrobenzene, this compound can serve as a building block in the synthesis of more complex molecules with potential biological activity. The nitro group can be a versatile handle for further chemical transformations.

Safety and Toxicological Considerations

While specific toxicological data for **1-Dodecyloxy-2-nitrobenzene** is limited, the toxicology of nitrobenzene and its derivatives is well-documented. The primary health concern associated with exposure to nitroaromatic compounds is methemoglobinemia.[11]

The nitro group can be metabolically reduced in the body to nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents that can convert the ferrous iron (Fe^{2+}) in hemoglobin to ferric iron (Fe^{3+}), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and, in severe cases, hypoxia.

Handling Precautions:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles, to prevent skin and eye contact.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations. This compound may be hazardous to the environment and should not be released into waterways.[2]

Conclusion

1-Dodecyloxy-2-nitrobenzene is a valuable and versatile chemical intermediate with a well-defined synthetic pathway and a range of important applications, particularly in the dye and sensor industries. Its unique molecular structure, combining a long alkyl chain with a reactive nitro-aromatic moiety, provides a platform for diverse chemical transformations. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.

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